1-Methoxy-13-methylpentadecane
Description
Contextualization of Long-Chain Ethers and Alkanes in Organic Chemistry
Long-chain ethers and alkanes are fundamental classes of organic compounds characterized by their extended hydrocarbon skeletons. Alkanes, consisting solely of carbon and hydrogen atoms with single bonds, are known for their nonpolar nature and general lack of reactivity, making them excellent lubricants and hydrophobic materials. The introduction of an ether functional group (R-O-R') into a long aliphatic chain, as seen in 1-Methoxy-13-methylpentadecane, imparts a degree of polarity to the molecule. pw.livelibretexts.orggeeksforgeeks.org This oxygen atom can act as a hydrogen bond acceptor, influencing the compound's solubility and interaction with other polar molecules. libretexts.orggeeksforgeeks.org
The physical properties of long-chain ethers are largely determined by the length of the alkyl chains. Generally, they are colorless liquids with pleasant odors. pw.livegeeksforgeeks.org Their boiling points are comparable to alkanes of similar molecular weight but significantly lower than the corresponding alcohols due to the absence of intermolecular hydrogen bonding between ether molecules. libretexts.org The solubility of ethers in water decreases as the length of the hydrocarbon chain increases. pw.livelibretexts.orggeeksforgeeks.org
Table 1: General Properties of Long-Chain Aliphatic Ethers
| Property | Description |
| Polarity | Weakly polar due to the C-O-C bond. |
| Boiling Point | Similar to alkanes of comparable molecular mass; lower than corresponding alcohols. libretexts.org |
| Solubility in Water | Decreases with increasing alkyl chain length. pw.livelibretexts.orggeeksforgeeks.org |
| Reactivity | Generally low, resistant to many common reagents. |
Significance of Branched Methoxy-Substituted Alkanes in Natural and Synthetic Systems
Branched methoxy-substituted alkanes are not merely laboratory curiosities; they are found in the natural world, particularly as components of the cuticular lipids of arthropods like spiders and insects. eje.cz In these organisms, these compounds play crucial roles in chemical communication, acting as pheromones for species recognition and mating, as well as contributing to the prevention of water loss through the cuticle. eje.cz The specific branching patterns and the position of the methoxy group are often key to their biological activity.
In synthetic chemistry, the development of methods to create long-chain branched ethers is an area of active research. The synthesis of such molecules can be challenging, often requiring multi-step procedures to control the placement of the methyl branch and the methoxy group. Techniques such as Negishi coupling have been employed for the synthesis of related long-chain dimethylalkyl methyl ethers.
Overview of Current Research Trajectories Involving this compound
While specific research focusing exclusively on this compound is limited, the broader class of long-chain branched ethers is being investigated in several areas:
Pheromone Chemistry: Researchers are actively identifying and synthesizing novel branched ethers from insects and spiders to understand their role in chemical ecology and to develop new, species-specific pest management strategies. eje.cz
Analytical Method Development: The structural elucidation of complex mixtures of branched alkanes and ethers extracted from natural sources presents a significant analytical challenge. Advanced techniques, particularly gas chromatography-mass spectrometry (GC-MS), are crucial for identifying the precise location of methyl branches and functional groups. The fragmentation patterns in mass spectrometry provide key structural information. For methyl ethers, a characteristic fragmentation is the beta cleavage, which results in an oxygen-containing ion.
Materials Science: Long-chain aliphatic compounds are of interest for their potential use as lubricants, phase-change materials, and in the formation of self-assembling monolayers. The introduction of branching and functional groups can be used to fine-tune the material's physical properties, such as melting point and viscosity.
Table 2: Key Research Areas for Long-Chain Branched Ethers
| Research Area | Focus | Key Techniques |
| Chemical Ecology | Identification and synthesis of insect and spider pheromones. eje.cz | GC-MS, NMR Spectroscopy, Organic Synthesis |
| Analytical Chemistry | Structural elucidation of complex lipid mixtures. | Mass Spectrometry, High-Resolution MS, NMR |
| Materials Science | Development of novel lubricants and phase-change materials. | Differential Scanning Calorimetry, Rheometry |
Structure
2D Structure
3D Structure
Properties
CAS No. |
56196-09-9 |
|---|---|
Molecular Formula |
C17H36O |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
1-methoxy-13-methylpentadecane |
InChI |
InChI=1S/C17H36O/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18-3/h17H,4-16H2,1-3H3 |
InChI Key |
YGDDLNXEHBBFFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCOC |
Origin of Product |
United States |
Natural Occurrence and Environmental Distribution of 1 Methoxy 13 Methylpentadecane
Isolation and Identification from Environmental Matrices
The detection of 1-Methoxy-13-methylpentadecane in different environmental settings highlights its distribution and persistence. Researchers have successfully isolated and identified this compound from both geological and biological samples.
Scientific investigations have identified this compound as a component of soil organic matter. It is considered a molecular proxy for tracing the origin and degradation of soil organic carbon. The presence of this compound in urban soil organic matter is particularly noteworthy, where it is recognized as a marker for condensed organic carbon originating from the combustion of fossil fuels. While its presence has been established in soil, specific quantitative data from sediment samples remains limited in the reviewed literature.
Beyond geological matrices, this compound has been identified in biological samples. A notable instance is its detection in kombucha, a fermented tea beverage. researchgate.net In a 2023 study utilizing headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC/MS), this compound was one of 132 metabolites identified during the fermentation process. researchgate.net While the user's request specified honey as an example, this finding in kombucha demonstrates its presence within a biological system. researchgate.net
The following table details the identification of this compound and other related compounds in the aforementioned kombucha study. researchgate.net
| Compound Name | Retention Time (min) | CAS Number | Molecular Formula |
| This compound | 27.756 | 56196-9-9 | C17H36O |
| 1-Methoxyhexacosane | 28.623 | 237742-59-5 | C27H56O |
| 3-methyl-Heptadecane | 29.164 | 6418-44-6 | C18H38 |
| Eicosane | Not Provided | 112-95-8 | C20H42 |
Note: The data in this table is derived from a study on kombucha fermentation and is presented here to illustrate the identification of this compound in a biological matrix.
Environmental Sourcing and Formation Pathways
The origins of this compound in the environment are primarily associated with high-temperature processes, both from industrial and natural sources.
The presence of this compound in soil organic matter is strongly linked to pyrogenic processes, particularly the combustion of fossil fuels. These high-temperature activities release a complex mixture of organic compounds into the environment, which can then be deposited and incorporated into the soil matrix. The chemical structure of this compound makes it a persistent marker for such combustion events.
In addition to industrial fossil fuel combustion, natural and anthropogenic fire events contribute to the formation and distribution of pyrogenic compounds in the soil. The chemical alterations of organic matter during fires can lead to the synthesis of various molecules, including long-chain ethers like this compound. As such, its detection in soil can serve as an indicator of past fire events and the broader impact of human activities on soil chemistry.
Spatiotemporal Variability in Environmental Concentrations
Comparative Abundance Across Diverse Land-Use Types (e.g., Urban vs. Farmland Soil)
There is currently no available scientific literature that provides data on the comparative abundance of this compound in different land-use types such as urban versus farmland soil.
Factors Influencing Distribution and Persistence in Ecosystems
Detailed research into the specific environmental factors that influence the distribution and persistence of this compound in ecosystems has not been identified in the current body of scientific publications.
Advanced Analytical Characterization of 1 Methoxy 13 Methylpentadecane
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 1-Methoxy-13-methylpentadecane. It offers both high-resolution separation and definitive mass-based identification.
The successful GC-MS analysis of this compound from complex environmental or biological samples hinges on meticulous sample preparation. The primary goal is to isolate the analyte from interfering matrix components and pre-concentrate it to detectable levels.
For solid samples, dissolution in a suitable low-boiling-point solvent such as hexane or dichloromethane is a common first step. Liquid samples are often diluted with these same solvents to an appropriate concentration, typically around 0.1 to 1 mg/mL, to prevent column overload. To remove particulate matter that could block the GC inlet or column, filtration through a 0.22 μm filter or centrifugation is employed.
Given that this compound has been identified in honey volatiles, a solid-phase extraction (SPE) method could be utilized for sample cleanup and concentration. iiste.org A C18 reverse-phase SPE cartridge is effective for retaining organic analytes from aqueous solutions. The analyte, being nonpolar, would adsorb onto the C18 sorbent while polar matrix components like sugars are washed away. Subsequent elution with a nonpolar solvent like dichloromethane would yield a cleaner, more concentrated sample ready for GC-MS injection. iiste.org
The separation of this compound from other components in a sample is achieved on a GC column. Nonpolar capillary columns, such as those with a DB-1 or HP-5 stationary phase, are well-suited for the analysis of hydrocarbons and their derivatives. researchgate.net The separation is based on the compounds' boiling points and their interactions with the stationary phase.
A critical parameter for the identification of compounds in GC is the Retention Index (RI) , also known as the Kovats Retention Index. This system converts retention times into system-independent constants by relating the retention time of the analyte to those of co-injected n-alkane standards. For a given GC column and temperature program, a specific compound will have a reproducible retention index, which aids in its identification by comparing it to literature values or databases.
Interactive Data Table: Estimated Retention Index
| Compound | Carbon Chain Length | Branching | Estimated Retention Index (Nonpolar Column) |
| 1-Methoxy-n-pentadecane | 15 | None | ~1810 |
| This compound | 15 | C-13 Methyl | ~1870 |
Note: The retention index is estimated based on the elution patterns of similar branched alkanes.
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern provide a unique fingerprint for structural elucidation.
For long-chain methoxyalkanes, the molecular ion (M+) peak is often weak or absent. A characteristic and often prominent fragment is the loss of a methanol molecule (M+-32), resulting from cleavage of the C-O bond. nih.govresearchgate.net Another key fragmentation pathway for ethers is cleavage of the C-C bond alpha to the oxygen atom.
In the case of this compound, the following fragmentation patterns are expected:
Loss of Methanol [M+-32]: A significant peak corresponding to the loss of CH₃OH.
Alpha-Cleavage: Cleavage of the bond between C1 and C2 would result in a characteristic methoxymethyl cation (CH₂OCH₃⁺) at m/z 45.
Alkane Fragmentation: The long hydrocarbon chain will fragment similarly to other branched alkanes, producing a series of alkyl cations (CnH2n+1) separated by 14 Da (CH₂).
Branch Point Fragmentation: Branched alkanes tend to fragment preferentially at the point of branching due to the formation of more stable secondary or tertiary carbocations. osti.gov Therefore, cleavage at the C13 position is expected, leading to specific fragment ions.
A study on related compounds identified a significant M+-32 fragment for 1-methoxy-methyl-branched alkanes. nih.govresearchgate.net For a compound believed to be 1-methoxy-13-methyltetradecane, the M+-32 ion was observed at m/z 210. nih.govresearchgate.net By extension, for this compound (MW: 256.47 g/mol ), the M+-32 fragment would be expected at m/z 224.
Interactive Data Table: Predicted Mass Spectral Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description of Fragmentation |
| 256 | [C₁₇H₃₆O]⁺ | Molecular Ion (M⁺) - likely low abundance |
| 224 | [C₁₆H₃₂]⁺ | Loss of methanol (M⁺ - 32) |
| 45 | [CH₂OCH₃]⁺ | Alpha-cleavage at the ether linkage |
| Various | [CnH2n+1]⁺ | General alkane fragmentation pattern |
| Specific fragments | - | Cleavage at the C-13 branch point |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While GC-MS is excellent for identification and quantification, NMR spectroscopy is the definitive tool for confirming the precise molecular structure of a purified compound.
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the methoxy group, the protons on the carbon attached to the oxygen, the methyl branch, and the long methylene chain.
Methoxy Protons (-OCH₃): A sharp singlet, typically appearing around 3.3-3.4 ppm.
Methylene Protons adjacent to Oxygen (-CH₂-O-): A triplet, expected around 3.4-3.5 ppm, coupled to the adjacent methylene group.
Methylene Chain Protons (-(CH₂)n-): A broad multiplet in the region of 1.2-1.6 ppm, representing the bulk of the hydrocarbon chain.
Methyl Protons of the Branch (-CH(CH₃)-): A doublet, likely in the range of 0.8-0.9 ppm, coupled to the single proton on the branch carbon.
Methine Proton at the Branch (-CH(CH₃)-): A multiplet, further downfield than the methylene chain, due to the branching.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the structure, offering a detailed map of the carbon skeleton.
Methoxy Carbon (-OCH₃): A distinct signal in the ether region, typically around 58-60 ppm.
Methylene Carbon adjacent to Oxygen (-CH₂-O-): A signal further downfield than the other methylene carbons, expected in the range of 70-72 ppm.
Methylene Chain Carbons (-(CH₂)n-): A cluster of signals in the typical alkane region of approximately 22-35 ppm.
Branch Carbons: The carbon atom at the branch point (C-13) and the methyl carbon of the branch will have unique chemical shifts, distinguishable from the straight-chain carbons. The chemical shift of methoxy groups in ¹³C NMR can be indicative of their position and substitution pattern. researchgate.net
Interactive Data Table: Predicted NMR Chemical Shifts (in CDCl₃)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methoxy (-OCH₃) | ~3.3 (singlet) | ~59 |
| Methylene (-CH₂-O-) | ~3.4 (triplet) | ~71 |
| Methylene Chain (-(CH₂)n-) | ~1.2-1.6 (multiplet) | ~22-35 |
| Branched Methine (-CH-) | Multiplet | ~35-40 |
| Branched Methyl (-CH₃) | ~0.85 (doublet) | ~19-22 |
| Terminal Methyl (-CH₃) | ~0.88 (triplet) | ~14 |
Note: These are predicted values based on standard chemical shift ranges for similar functional groups and structures.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Two-dimensional NMR spectroscopy is an indispensable tool for establishing the precise bonding framework of this compound by revealing through-bond correlations between nuclei.
Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment is fundamental for identifying proton-proton coupling networks within the molecule. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons. For instance, the protons of the methoxy group (at position 1) would not show any correlation, being an isolated system. However, the methylene protons adjacent to the ether linkage would show a correlation to the next methylene group in the chain. A key correlation would be observed between the methine proton at position 13 and the adjacent methylene protons at position 12 and the methyl protons at position 14, confirming the branching point.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. libretexts.org The HSQC/HMQC spectrum provides a direct link between the proton and carbon chemical shifts. For this compound, this technique would definitively assign the carbon signals for each protonated carbon atom. For example, the proton signal of the methoxy group would correlate with the corresponding methoxy carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. libretexts.orgsdsu.edu This technique is particularly powerful for piecing together the carbon skeleton and confirming the position of functional groups and branching. In the case of this compound, key HMBC correlations would include a cross-peak between the methoxy protons and the C1 carbon of the pentadecane chain, unequivocally establishing the position of the methoxy group. Furthermore, correlations between the protons of the methyl group at position 14 and the C12, C13, and C15 carbons would confirm the location of the methyl branch.
A summary of expected key 2D NMR correlations for this compound is presented below:
| Proton(s) | COSY Correlation(s) | HSQC/HMQC Correlation (Carbon) | HMBC Correlation(s) (Carbon) |
| H1 (CH2) | H2 | C1 | C2, OCH3 |
| H13 (CH) | H12, H14, H15 | C13 | C11, C12, C14, C15 |
| H14 (CH3) | H13 | C14 | C12, C13, C15 |
| OCH3 | None | C (methoxy) | C1 |
Other Spectroscopic and Chromatographic Methods (e.g., FTIR, HPLC)
While NMR provides the structural backbone, other techniques offer complementary information.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption bands would be the C-O-C stretching vibration of the ether linkage, typically observed in the range of 1150-1085 cm⁻¹. The spectrum would also be dominated by strong C-H stretching vibrations from the alkane chain around 2925 cm⁻¹ and 2855 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** |
| C-H (alkane) stretch | 2925, 2855 |
| C-H bend | 1465, 1375 |
| C-O-C (ether) stretch | 1115 |
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of this compound. Due to its nonpolar nature, a reversed-phase HPLC method would be most suitable. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would provide good separation from impurities. Detection could be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as the compound lacks a strong UV chromophore. The retention time would be characteristic of the compound under specific chromatographic conditions.
Challenges and Advancements in Trace Analysis of this compound
The detection and quantification of this compound at trace levels present several challenges. Its high volatility and lack of a UV-absorbing chromophore make detection by conventional HPLC-UV challenging. Furthermore, its presence in complex matrices can lead to interferences.
To overcome these challenges, advanced analytical techniques are employed. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and selective method for the trace analysis of volatile and semi-volatile compounds like this compound. The use of selected ion monitoring (SIM) mode in GC-MS can significantly enhance sensitivity and selectivity, allowing for detection at parts-per-billion (ppb) or even lower levels.
Recent advancements in sample preparation techniques, such as solid-phase microextraction (SPME), can be used to pre-concentrate the analyte from a sample matrix, thereby improving detection limits. Furthermore, the development of more sensitive detectors for both GC and HPLC continues to push the boundaries of trace analysis for such compounds.
Biological and Ecological Relevance of 1 Methoxy 13 Methylpentadecane
Role as a Chemical Marker in Environmental Forensics and Biogeochemistry
The unique chemical structure and origin of 1-Methoxy-13-methylpentadecane make it a useful tracer in environmental science. Its detection in soil and other environmental matrices can help elucidate the history and composition of organic matter.
In the study of soil organic matter (SOM), this compound serves as a molecular proxy for tracing specific sources of organic carbon. Research has highlighted its association with condensed organic carbon, which is typically derived from the combustion of fossil fuels. The presence of this compound in soil profiles can, therefore, indicate the extent of anthropogenic influence on the soil's composition.
Soils from urban areas, for instance, have been found to contain notable concentrations of this compound. This suggests a significant contribution from sources such as industrial emissions and vehicle exhaust to the urban SOM pool. The stability of this compound allows it to persist in the soil, providing a long-term record of pollution inputs.
Beyond its general association with fossil fuel combustion, this compound can aid in distinguishing between different types of combustion sources. The analysis of its abundance relative to other combustion-derived compounds can help create a more detailed picture of the contributing sources, whether they be from biomass burning, coal combustion, or petroleum product emissions. This level of detail is crucial for environmental forensics, where pinpointing the origin of contaminants is essential for remediation and regulatory purposes.
Table 1: this compound as a Chemical Marker
| Environmental Matrix | Indicative Property | Source Attribution |
|---|---|---|
| Urban Soil | Marker for condensed organic carbon | Fossil fuel combustion |
Potential as a Volatile Organic Compound (VOC) in Environmental Systems
Recent studies have identified this compound as a volatile organic compound (VOC), expanding its environmental relevance beyond soil and sediment analysis. As a VOC, it can be transported through the atmosphere and participate in various atmospheric and ecological processes.
The identification of this compound as a volatile component has been noted in the chemical profile of fermented products like kombucha. nih.govresearchgate.net In this context, it contributes to the complex aroma and flavor profile, which is a result of the metabolic activities of the symbiotic culture of bacteria and yeast. nih.govresearchgate.net This finding suggests that this compound can be part of the unique chemical signature of specific biological systems, and its detection in the headspace of such systems can provide information about the ongoing biochemical processes.
The production of this compound in a fermentation process underscores its potential link to microbial metabolism. nih.govresearchgate.net While its role in soil and water microbial communities is not yet fully understood, its presence as a VOC could imply a function in microbial signaling or as a byproduct of specific metabolic pathways. Further research is needed to explore how this compound influences the structure and function of microbial ecosystems and how, in turn, microbial activity contributes to its presence in the environment.
Interactions within Biological Matrices (Excluding Clinical Human Data)
The detection of this compound within a biological matrix such as kombucha indicates its ability to be produced and/or assimilated by living organisms. nih.govresearchgate.net In this fermented tea, the compound is one of many metabolites resulting from the complex interactions between the tea components and the fermenting microorganisms. nih.govresearchgate.net
Table 2: Detection of this compound in a Biological Matrix
| Biological Matrix | Method of Detection | Implied Origin |
|---|
This finding opens up avenues for investigating the presence of this compound in other non-human biological systems, which could reveal further ecological roles and metabolic pathways associated with this compound.
Presence in Natural Products and Biogenic Systems (e.g., Honey)
There is currently no scientific literature documenting the isolation or identification of this compound from natural sources, including honey or other biogenic systems. While various organic compounds are present in such systems, this particular methoxyalkane has not been reported.
Ecosystemic Impact of this compound (e.g., Degradation Pathways)
Information regarding the ecosystemic impact of this compound is not available in the current body of scientific research. Studies detailing its environmental persistence, potential for bioaccumulation, or specific degradation pathways (both biotic and abiotic) have not been published. Therefore, its role and fate within ecosystems remain unknown.
Theoretical and Computational Investigations of 1 Methoxy 13 Methylpentadecane
Molecular Modeling and Simulation of Conformational Dynamics
Molecular modeling and simulation are powerful tools to explore the three-dimensional structure and dynamic behavior of a flexible molecule like 1-methoxy-13-methylpentadecane. Due to the presence of a long aliphatic chain, this compound can adopt a multitude of conformations, which in turn influence its physical and chemical properties.
Molecular Mechanics (MM) force fields would be the starting point for these investigations. By representing the molecule as a collection of atoms connected by springs (bonds), MM methods can efficiently calculate the potential energy of different conformations. A systematic conformational search or, more commonly, molecular dynamics (MD) simulations would be employed.
An MD simulation would solve Newton's equations of motion for the atoms of the molecule over time, providing a trajectory that reveals how the molecule moves, flexes, and folds. From these simulations, several key properties can be determined:
Dominant Conformations: Identification of the lowest energy (most stable) conformations in various environments (e.g., in a vacuum, in a nonpolar solvent, or in water).
Flexibility and Rotational Barriers: Analysis of the dihedral angles along the hydrocarbon backbone would reveal the flexibility of the chain and the energy barriers to rotation around specific carbon-carbon bonds.
Radius of Gyration: This parameter provides a measure of the molecule's compactness, indicating whether it exists in an extended or a more folded state.
The results of these simulations are often visualized through conformational maps and energy landscapes, providing a detailed picture of the molecule's structural preferences.
Quantum Chemical Calculations for Electronic Structure and Reactivity
To gain a deeper understanding of the electronic properties and chemical reactivity of this compound, quantum chemical calculations are indispensable. These methods solve the Schrödinger equation (or approximations of it) to describe the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for a molecule of this size. DFT calculations can provide a wealth of information about the molecule's electronic structure.
Key applications of DFT for this compound would include:
Geometry Optimization: Finding the most stable three-dimensional arrangement of atoms (the global minimum energy structure) with high accuracy.
Electron Distribution Analysis: Calculating properties like atomic charges (e.g., Mulliken charges) and dipole moments, which are crucial for understanding intermolecular interactions. dergipark.org.tr The methoxy group is expected to be the most polar region of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. dergipark.org.tr
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. dergipark.org.tr It helps to identify electron-rich regions (nucleophilic sites, typically shown in red) and electron-poor regions (electrophilic sites, shown in blue). For this compound, the oxygen atom of the methoxy group would be a site of negative potential.
| DFT-Calculable Property | Significance for this compound |
| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles for the most stable conformation. |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |
| Molecular Electrostatic Potential | Identifies regions prone to electrophilic and nucleophilic attack, crucial for predicting reaction mechanisms. |
| Atomic Charges | Quantifies the electron distribution and polarity of different parts of the molecule, such as the methoxy group versus the alkyl chain. |
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, DFT could be used to compute:
Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to the stretching and bending of bonds, a theoretical IR spectrum can be generated. dergipark.org.tr This would help in identifying characteristic peaks, such as the C-O-C stretch of the ether group and the various C-H stretches and bends of the alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These theoretical predictions are invaluable for assigning the signals in experimentally obtained NMR spectra, confirming the molecular structure.
Computational Prediction of Environmental Fate and Degradation Pathways
Computational models are increasingly used to predict the environmental fate of chemicals, providing a cost-effective and ethical alternative to extensive experimental testing. nih.gov For this compound, these models could estimate its persistence, bioaccumulation, and potential degradation pathways.
Computational systems can also predict the likely products of metabolic or environmental degradation. For instance, they might predict hydroxylation at various points along the alkyl chain or cleavage of the ether bond as potential primary degradation steps.
Development of Predictive Models for Analog Properties
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with a specific property (e.g., toxicity, boiling point, or receptor binding affinity). europa.eu While no specific QSAR models for this compound likely exist, it is possible to develop them for a series of analogous long-chain ethers.
The process would involve:
Data Collection: Gathering experimental data for a set of structurally similar compounds (e.g., other long-chain alkyl methyl ethers with varying chain lengths and branching).
Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links the descriptors to the property of interest. mdpi.comnih.govfrontiersin.org
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov
Once a validated QSAR model is established, it could be used to predict the properties of this compound, provided the compound falls within the model's applicability domain. europa.eu This approach is widely used in regulatory toxicology and drug discovery to screen compounds and prioritize them for further testing. mdpi.comnih.gov
Future Research Directions for 1 Methoxy 13 Methylpentadecane
Elucidation of Novel Biosynthetic Pathways
The biosynthesis of methyl-branched hydrocarbons in organisms, particularly insects, is known to involve fatty acid synthase (FAS) systems. pnas.orgnih.gov These pathways typically utilize malonyl-CoA for chain elongation and methylmalonyl-CoA to introduce methyl branches. pnas.org The stereochemistry of these branches is precisely controlled by the enzymatic machinery, specifically the enoyl-ACP reductase domain of the FAS. pnas.org
Future research should aim to identify the specific enzymatic machinery responsible for the biosynthesis of 1-Methoxy-13-methylpentadecane. A critical area of investigation will be the identification of the O-methyltransferase (OMT) responsible for the methoxy group at the C1 position. This could be a highly specific enzyme that acts on a long-chain alcohol precursor. The timing of the methyl branch insertion at the C13 position is another key question. Is it introduced during the initial chain construction by the FAS, or is it a post-synthetic modification?
Key Research Questions for Biosynthesis:
| Research Question | Potential Methodologies |
| Identification of the core fatty acid synthase (FAS) or polyketide synthase (PKS) system. | Genome mining, transcriptomic analysis of putative producer organisms. |
| Characterization of the enzyme responsible for methyl group insertion at C13. | Heterologous expression of candidate genes, in vitro enzyme assays. |
| Identification and characterization of the O-methyltransferase (OMT) for C1 methoxylation. | Proteomic analysis, biochemical characterization of purified enzymes. |
| Determination of the biosynthetic intermediates. | Isotopic labeling studies, metabolomic analysis of producer organisms. |
Exploration of Previously Unidentified Environmental Sinks and Sources
Long-chain branched alkanes have been identified in various environmental contexts, including recent lake sediments, where they are thought to be produced by algae and bacteria. researchgate.netfrontiersin.org Their presence in geological records suggests they can be preserved over long timescales and may serve as biomarkers. frontiersin.orgresearchgate.net Long-chain alkanes are also recognized as important precursors of secondary organic aerosols in the atmosphere. nih.gov
The environmental distribution of this compound is currently unknown. Future studies should focus on developing sensitive analytical methods to detect and quantify this compound in a wide range of environmental matrices, including soil, water, atmospheric aerosols, and biological tissues. Identifying the primary producers of this compound, which could range from microorganisms to insects or plants, is a crucial first step. Once sources are identified, research can then focus on the compound's environmental fate, including its persistence, potential for bioaccumulation, and degradation pathways (both biotic and abiotic).
Development of Advanced Synthetic Strategies for Complex Analogs
The development of synthetic routes to this compound and its analogs is essential for confirming its structure, studying its biological activity, and providing standards for analytical studies. The Williamson ether synthesis is a classical and reliable method for the formation of the methoxy group, likely from a 13-methylpentadecan-1-ol precursor. masterorganicchemistry.com The synthesis of the chiral methyl-branched backbone presents a greater challenge. york.ac.uk
Future synthetic efforts should focus on developing stereoselective methods to control the chirality at the C13 position. This would allow for the synthesis of specific stereoisomers to investigate their differential biological activities. Furthermore, the development of modular synthetic strategies would enable the creation of a library of analogs with variations in chain length, branch position, and the nature of the oxygen-containing functional group.
Potential Synthetic Approaches:
| Synthetic Strategy | Key Features |
| Chiral pool synthesis | Utilizes readily available chiral starting materials to establish the stereocenter. |
| Asymmetric catalysis | Employs chiral catalysts to introduce the methyl branch with high enantioselectivity. |
| Wittig olefination | A powerful tool for constructing the long carbon chain from smaller, functionalized fragments. nih.gov |
Deeper Investigation into Ecological Roles and Interactions
In insects, long-chain branched alkanes are integral components of cuticular hydrocarbons (CHCs), which play critical roles in preventing desiccation and mediating chemical communication. nih.govresearchgate.netresearchgate.netnih.gov These compounds can act as species and sex recognition cues, aggregation pheromones, and territorial markers. researchgate.net The specific structure of each CHC, including chain length and the position of methyl branches, is crucial for its biological function.
A primary avenue of future research is to investigate whether this compound functions as a semiochemical. This would involve chemical analysis of insect cuticular extracts and behavioral assays to determine if the compound elicits a response in conspecifics or other species. Its potential role in multitrophic interactions, such as attracting mutualists or repelling antagonists, should also be explored. mdpi.comnih.gov The presence of the methoxy group is particularly intriguing, as it may confer specific properties, such as increased volatility or a unique binding affinity to chemoreceptors, compared to simple branched alkanes.
Integration of Multi-Omics Data for Comprehensive Understanding
The complexity of biological systems necessitates a holistic approach to understanding the function of natural products. Multi-omics strategies, which integrate genomics, transcriptomics, proteomics, and metabolomics, have become powerful tools in chemical ecology and the study of insect-plant interactions. researchgate.netfrontiersin.orgresearchgate.netnih.gov
For this compound, an integrated multi-omics approach will be invaluable for connecting the genes responsible for its biosynthesis with its ultimate ecological function. For instance, transcriptomic and proteomic analyses of a producer organism under different environmental conditions could reveal the regulatory networks that control the compound's production. researchgate.net Metabolomic studies can then correlate the abundance of the compound with specific physiological states or behaviors. nih.govresearchgate.net This integrated data can provide a comprehensive picture of the compound's role in the organism's biology and its interactions with the environment.
Q & A
Q. How can researchers confirm the structural identity of 1-Methoxy-13-methylpentadecane using spectroscopic methods?
To verify the structure, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For NMR, the methoxy group (CH₃O-) will appear as a singlet near δ 3.3 ppm in ¹H NMR, while the branched methyl group (13-methyl) will show distinct splitting patterns in both ¹H and ¹³C spectra. HRMS should confirm the molecular ion peak matching the theoretical molecular weight (C₁₇H₃₆O, ~256.5 g/mol). Cross-reference with databases like PubChem or CAS Common Chemistry for validated spectral data .
Q. What synthetic routes are feasible for preparing this compound in a laboratory setting?
A common approach involves Williamson ether synthesis: react 13-methylpentadecanol with methyl iodide (CH₃I) in the presence of a strong base (e.g., NaH or KOH). Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using fractional distillation or column chromatography. Alternative routes include Grignard reactions with methoxy-containing reagents, but steric hindrance at the 13-methyl position may require optimized conditions .
Q. What are the critical physical-chemical properties of this compound for experimental design?
Key properties include:
- Boiling point : Estimated >250°C (based on analogous alkanes like pentadecane, BP ~270°C) .
- Solubility : Likely hydrophobic; test solubility in nonpolar solvents (e.g., hexane, chloroform) using shake-flask methods.
- Stability : Stable under inert atmospheres but may degrade under prolonged UV exposure. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition pathways .
Advanced Research Questions
Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?
Discrepancies in stability studies may arise from differences in experimental conditions (e.g., concentration, temperature). Design a controlled study using:
- pH gradients : Test stability at pH 2–7 (simulating biological and environmental conditions).
- Analytical monitoring : Employ gas chromatography-mass spectrometry (GC-MS) to detect degradation byproducts like alkenes or ketones.
- Kinetic modeling : Calculate half-lives at varying temperatures to extrapolate real-world stability .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?
Use hyphenated methods such as:
- GC-MS with headspace sampling for volatile impurities.
- High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) for non-volatile residues.
- Inductively coupled plasma mass spectrometry (ICP-MS) to detect metal catalysts from synthesis. Validate methods per ICH Q2(R1) guidelines .
Q. How can computational modeling predict the environmental fate of this compound?
Apply quantitative structure-activity relationship (QSAR) models to estimate:
- Bioconcentration factor (BCF) : Use logP values (predicted ~6.5) to assess lipid accumulation potential.
- Photodegradation rates : Simulate UV-Vis spectra via time-dependent density functional theory (TD-DFT) to identify reactive sites.
- Toxicity endpoints : Leverage tools like ECOSAR to predict aquatic toxicity, though experimental validation is critical due to limited toxicological data .
Methodological Guidance
Q. What frameworks are recommended for designing ecotoxicology studies on this compound?
Adopt the PECO framework (Population, Exposure, Comparator, Outcome):
- Population : Test organisms (e.g., Daphnia magna, algae).
- Exposure : Define concentrations (e.g., 0.1–100 mg/L) and exposure durations.
- Comparator : Use solvent controls (e.g., acetone).
- Outcome : Measure endpoints like LC50 or growth inhibition. Follow OECD Test Guidelines (e.g., OECD 201/202) for reproducibility .
Q. How should researchers address gaps in toxicological data for this compound?
Prioritize tiered testing:
- In vitro assays : Ames test for mutagenicity; cytotoxicity in human cell lines (e.g., HepG2).
- In vivo studies : Acute oral toxicity in rodents (OECD 423) if in vitro results indicate risk.
- Read-across approaches : Compare with structurally similar compounds (e.g., 1-Methoxyoctadecane) but validate hypotheses with targeted experiments .
Data Interpretation and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
Use probit or logit regression for LC50/EC50 calculations. For non-monotonic responses, apply benchmark dose (BMD) modeling. Report confidence intervals and use software like R (drc package) or GraphPad Prism for robust analysis .
Q. How can researchers mitigate bias when interpreting spectroscopic data for novel derivatives of this compound?
Implement blinded analysis : Have independent teams process raw NMR/HRMS data without prior knowledge of expected structures. Use computational tools (e.g., ACD/Labs or MestReNova) to automate peak assignments and reduce human error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
